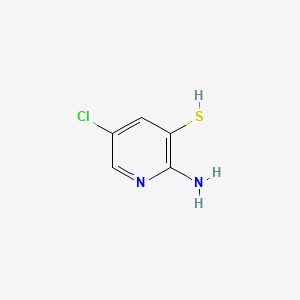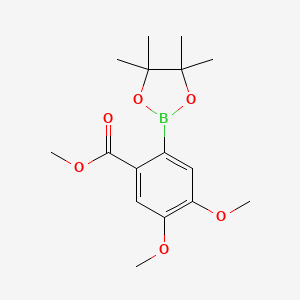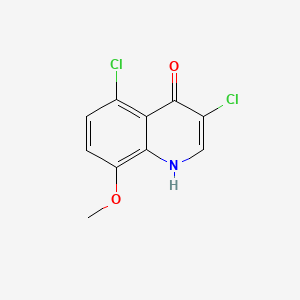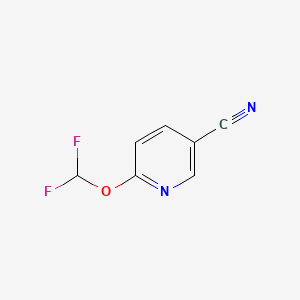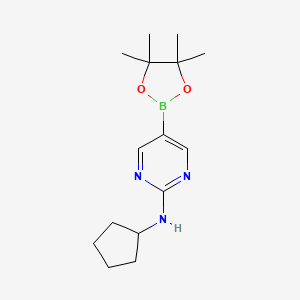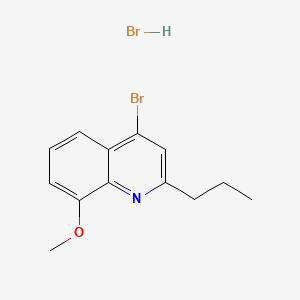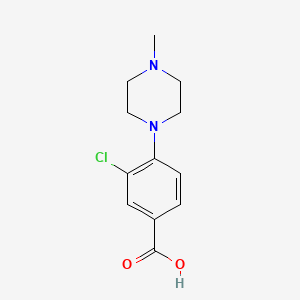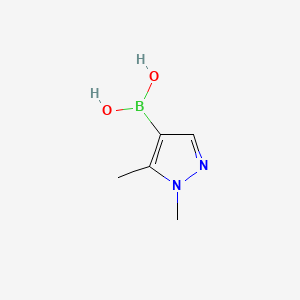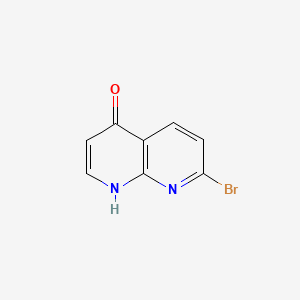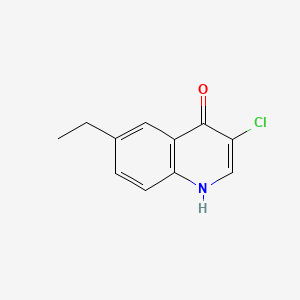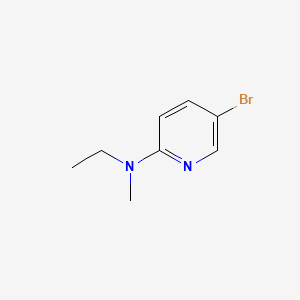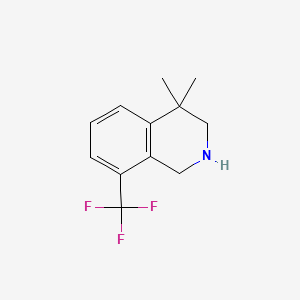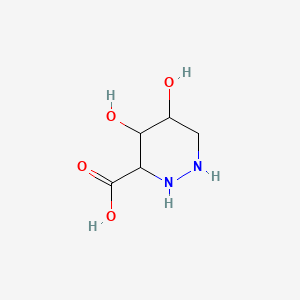![molecular formula C13H16N2O3 B598102 tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 144657-67-0](/img/structure/B598102.png)
tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Descripción general
Descripción
“tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a biochemical reagent . It is used as a biological material or organic compound for life science related research . The compound has a molecular weight of 248.28 .
Molecular Structure Analysis
The molecular structure of “tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is represented by the formula C13H16N2O3 . The InChI key is XPXXDPUPBVIHGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . It has a melting point of 146 - 148°C . The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 289.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 53.1±0.3 cm3 .Aplicaciones Científicas De Investigación
- Biochemical Research
- Summary of Application : “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a biochemical reagent, it could contribute to a wide range of potential findings in life science research .
-
Pharmaceutical Research
- Summary of Application : This compound could potentially be used in the development of new pharmaceuticals . For example, similar compounds have been studied for their potential as both β-secretase and an acetylcholinesterase inhibitor, which could have implications for the treatment of Alzheimer’s disease .
- Methods of Application : The specific methods of application would depend on the particular research context. In pharmaceutical research, this compound could be used in a variety of experimental setups, including in vitro studies .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In the case of Alzheimer’s research, for example, the compound could potentially prevent the aggregation of amyloid beta peptide and the formation of fibrils .
-
Polymer Research
- Summary of Application : Compounds similar to “tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” have been used in the field of polymer research . For example, they have been used in the study of polymerization-induced self-assembly (PISA), a technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
- Methods of Application : The specific methods of application would depend on the particular research context. In the case of PISA, this compound could potentially be used in a variety of experimental setups .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In the case of PISA, for example, this compound could contribute to the production of biodegradable objects and particles with various functionalities and stimuli sensitivity .
-
Neurological Research
- Summary of Application : Compounds similar to “tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” have been used in neurological research . For example, they have been studied for their potential as inhibitors of the γ-aminobutyric acid (GABA) transporter of the GAT-1 subtype .
- Methods of Application : The specific methods of application would depend on the particular research context. In neurological research, this compound could be used in a variety of experimental setups, including in vitro studies .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In the case of GABA transporter research, for example, the compound could potentially contribute to the development of new antiepileptic drugs .
-
Natural Product Synthesis
- Summary of Application : Compounds similar to “tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” have been used in the synthesis of natural prenyl indole derivatives . These derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
- Methods of Application : The specific methods of application would depend on the particular research context. In natural product synthesis, this compound could be used in a variety of experimental setups .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In the case of natural product synthesis, for example, this compound could contribute to the production of biologically active natural products .
-
Chemical Research
- Summary of Application : “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for chemical related research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. As a biochemical reagent, it could be used in a variety of experimental setups .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. As a biochemical reagent, it could contribute to a wide range of potential findings in chemical research .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXXDPUPBVIHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677979 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
CAS RN |
144657-67-0 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)
